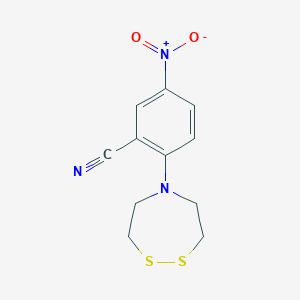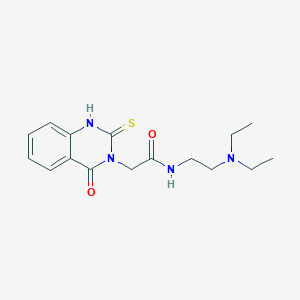![molecular formula C17H12BrFN2O3S B2689766 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-99-5](/img/structure/B2689766.png)
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Mécanisme D'action
Target of action
The compound contains a benzothiazole ring, which is a common structural motif in many pharmaceuticals and biologically active compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” would depend on its specific biological activity, which is currently unknown.
Mode of action
Many benzothiazole derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on the compound’s biological activity, it’s difficult to predict the biochemical pathways it might affect. Given the wide range of activities exhibited by benzothiazole derivatives, it’s likely that this compound could interact with multiple pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under reflux conditions in ethanol. The reaction is catalyzed by a base such as potassium carbonate.
Introduction of the Bromobenzoyl Group: The benzo[d]thiazole core is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form the corresponding bromobenzoyl derivative.
Formation of the Imino Group: The bromobenzoyl derivative is treated with an amine to form the imino group.
Esterification: Finally, the compound is esterified with methyl chloroacetate in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of benzo[d]thiazole are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is investigated for its potential therapeutic applications in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its diverse biological activities.
2-Bromobenzoyl Derivatives: Compounds with similar bromobenzoyl groups, used in various chemical and biological applications.
Fluorinated Benzo[d]thiazoles: Compounds with fluorine atoms, known for their enhanced biological activity and stability.
Uniqueness
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its structural features, including the bromobenzoyl group, the imino group, and the fluorine atom. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOYEPOEMTARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)




![1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one](/img/structure/B2689695.png)

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2689704.png)


